1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride

Androgen Receptor Antagonists Enantioselective Synthesis Chiral Building Block

Researchers developing selective androgen receptor modulators (SARMs) or kinase inhibitors require chiral benzimidazole building blocks with pre-installed halogen patterns, yet most 2-substituted analogs lack synthetic versatility or aqueous solubility. This 5,6-dichloro-2-(1-aminoethyl)benzimidazole dihydrochloride directly addresses this gap: - Chiral α-methyl amine enables enantioselective derivatization without asymmetric catalysis - 5,6-Dichloro motif supports cross-coupling (Suzuki, Buchwald-Hartwig) and enhances metabolic stability - Aqueous solubility of 5-10 mg/mL (as dihydrochloride salt) enables automated liquid handling and aqueous-phase amide coupling - Established SAR framework: 5,6-dichlorobenzimidazoles demonstrate AR binding affinities of 2-17 nM (Ng et al., 2007) Supplied as ≥95% purity dihydrochloride salt; suitable for parallel synthesis and medicinal chemistry workflows.

Molecular Formula C9H10Cl3N3
Molecular Weight 266.6 g/mol
Cat. No. B13253270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride
Molecular FormulaC9H10Cl3N3
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N.Cl
InChIInChI=1S/C9H9Cl2N3.ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;/h2-4H,12H2,1H3,(H,13,14);1H
InChIKeyQMAVCJBHGDJTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Research Procurement of a Halogenated Benzimidazole


1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride (CAS 1864058-51-4 for the dihydrochloride salt; free base CAS 1267333-85-6) is a halogenated benzimidazole derivative containing a chiral α-methyl amine side chain at the 2-position and a 5,6-dichloro substitution pattern on the fused benzene ring [1]. The compound is primarily sourced as a synthetic intermediate for medicinal chemistry programs targeting selective androgen receptor modulators (SARMs) and other benzimidazole-based therapeutic scaffolds, where the combination of 5,6-dichloro substitution and a primary amine handle enables downstream functionalization that simpler 2-alkyl or 2-aminomethyl analogs cannot support [2].

Chiral α-methyl amine building block for enantioselective SARM candidate synthesis Reported stereochemical-control context
5,6-Dichloro substitution provides pharmacophoric halogen pattern for androgen receptor ligand design Target engagement profiling context
Dihydrochloride salt supports aqueous-phase parallel synthesis and automated liquid handling Reported solubility context; data to verify

Why Generic Benzimidazole Analogs Cannot Substitute This Compound


The 5,6-dichloro-2-(1-aminoethyl) substitution pattern is not interchangeable with structurally similar benzimidazole building blocks because the 5,6-dichloro motif establishes a distinct lipophilic footprint and electrostatic profile critical for binding to androgen receptor hydrophobic pockets, while the chiral α-methyl amine provides a functional handle for enantioselective derivatization that is absent in achiral 2-aminomethyl analogs [1]. Furthermore, the dihydrochloride salt form offers aqueous solubility advantages over the free base, directly impacting formulation handling in parallel synthesis workflows [2]. Substituting a 5-chloro analog or a 2-methylbenzimidazole eliminates both the enhanced target engagement conferred by the dual halogenation pattern and the synthetic versatility of the primary amine chiral center.

Halogen pattern 5-Chloro or non-halogenated analogs may not reproduce the reported androgen receptor binding profile associated with the 5,6-dichloro motif.
Chiral control Achiral 2-aminomethyl benzimidazole analogs lack the α-methyl stereocenter, limiting enantioselective derivatization without additional resolution steps.
Salt form Free base (CAS 1267333-85-6) exhibits significantly lower aqueous solubility; direct substitution may compromise solution-phase reaction workflows.

Quantitative Differentiation Evidence Against Benzimidazole Analogs


Chiral Side Chain for Enantioselective SARM Synthesis

In the synthesis of 5,6-dichlorobenzimidazole-based androgen receptor (AR) antagonists, the chiral α-methyl amine of the target compound allows direct incorporation into enantiomerically pure AR ligands. The corresponding achiral 2-aminomethyl analog (5,6-dichloro-1H-benzimidazol-2-yl)methanamine, CAS 29096-76-2) lacks the methyl branch and cannot impart stereochemical control at this position, resulting in racemic mixtures without additional resolution steps. Ng et al. demonstrated that 2-alkyl substitution on 5,6-dichlorobenzimidazoles is critical for AR binding, with functional activity reported at 2-position substituents exceeding methyl in complexity for antagonist potency [1].

Chiral side chain utility
Class-level
Chiral α-methyl amine vs. achiral 2-aminomethyl
Supports enantioselective SARM synthesis without additional resolution steps
Based on SAR study in HEK-293 AR reporter assays (Ng et al., 2007)
Androgen Receptor Antagonists Enantioselective Synthesis Chiral Building Block

5,6-Dichloro Pattern Enhances Androgen Receptor Binding

Systematic SAR studies on the 5,6-dichlorobenzimidazole scaffold revealed that dual chlorine substitution is essential for potent androgen receptor (AR) antagonist activity. Ng et al. reported binding affinities in the 2–17 nM range for optimized 5,6-dichloro-2-alkylbenzimidazole AR antagonists in competition binding assays using [3H]-mibolerone in LNCaP cells [1]. In contrast, 5-chloro-substituted benzimidazole AR antagonists described in related patent literature exhibited significantly reduced binding potency. The non-halogenated parent benzimidazole scaffold shows negligible AR activity, underscoring the functional necessity of the 5,6-dichloro pattern for target engagement in this therapeutic class.

AR binding affinity
Class-level
Ki 2–17 nM range (5,6-dichloro class)
Supports target engagement profiling; non-halogenated analog shows negligible binding
Competition binding with [3H]-mibolerone in LNCaP cells
Androgen Receptor Binding Halogen Substitution SAR Benzimidazole Scaffold

Hydrochloride Salt Aqueous Solubility Advantage

The dihydrochloride salt (CAS 1864058-51-4) of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine exhibits aqueous solubility of 5–10 mg/mL in water at pH 2–3, compared to less than 0.5 mg/mL for the neutral free base (CAS 1267333-85-6) in water at pH 7 [1]. This solubility differential is critical for solution-phase amide coupling or reductive amination reactions used in library synthesis. The free base form requires organic co-solvents (DMF, DMSO) or pre-activation, whereas the hydrochloride salt can be directly dissolved in aqueous buffer, streamlining high-throughput chemistry workflows.

Aqueous solubility
Data to verify
5–10 mg/mL (salt) vs.
Supports aqueous-phase parallel synthesis workflows
Supplier-reported gravimetric solubility at 25°C
Acylation kinetics
Method context
~60% (target) vs. >95% conversion (linear homolog)
Informs coupling condition selection for chemoselective functionalization
Acetyl chloride, DCM, 0°C, 30 min; LC-MS monitoring
Solubility Optimization Salt Selection Parallel Synthesis

2-(1-Aminoethyl) Side Chain Exhibits Different Reactivity Profile from 2-(2-Aminoethyl) Homolog in Amide Coupling Reactions

The α-branched primary amine in the target compound (pKa ~8.0 for the conjugate acid of the α-methyl amine) exhibits measurably slower acylation kinetics than the linear 2-(2-aminoethyl) homolog 2-(5,6-dichloro-1H-benzimidazol-2-yl)ethan-1-amine (CAS 108130-18-3, pKa ~9.2) due to steric hindrance at the α-carbon [1]. In competitive acylation experiments using acetyl chloride in dichloromethane at 0°C, the target compound showed approximately 60% conversion after 30 minutes compared to >95% conversion for the 2-(2-aminoethyl) homolog under identical conditions [2]. This differential reactivity can be exploited for chemoselective functionalization in the presence of other less hindered amines, or it may necessitate modified coupling conditions (e.g., HATU/DIPEA in DMF) for complete conversion.

Acylation kinetics
Method context
~60% (target) vs. >95% conversion (linear homolog)
Informs coupling condition selection for chemoselective functionalization
Acetyl chloride, DCM, 0°C, 30 min; LC-MS monitoring
Amide Bond Formation Steric Effects Medicinal Chemistry

Procurement-Driven Research Application Scenarios


Enantioselective Synthesis of SARMs

The chiral α-methyl amine moiety enables direct incorporation of a defined stereocenter into 5,6-dichlorobenzimidazole-based SARM candidates without requiring chiral auxiliary or asymmetric catalysis steps. This is supported by the SAR framework established in Ng et al. (2007), where 2-alkyl-5,6-dichlorobenzimidazoles demonstrated AR binding affinities of 2–17 nM [1]. The target compound serves as the immediate precursor for constructing the key pharmacophoric core.

Halogenated Benzimidazole Kinase Inhibitor Libraries

The 5,6-dichloro pattern provides a pre-installed halogen handle for additional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while also serving as a metabolic stability-enhancing motif. The primary amine at the 2-position allows direct diversification into amide, urea, or sulfonamide libraries targeting ATP-binding pockets of kinases where halogenated benzimidazoles have shown potent CK2, PIM, and DYRK inhibition [1].

Aqueous-Phase Parallel Derivatization Workflows

With an aqueous solubility of 5–10 mg/mL, the dihydrochloride salt is compatible with automated liquid handling and aqueous-phase amide coupling protocols (e.g., EDC/sulfo-NHS in water or mixed aqueous-organic systems), significantly simplifying high-throughput medicinal chemistry workflows compared to the poorly water-soluble free base [1]. This solubility advantage reduces DMSO usage and minimizes precipitation issues during reagent dispensing.

Chemoselective Functionalization Strategies

The sterically hindered α-methyl amine exhibits slower acylation kinetics (~1.6-fold lower rate than the linear 2-(2-aminoethyl) homolog) [1]. This differential reactivity can be exploited for orthogonal protection strategies when both the benzimidazole NH and the primary amine require sequential functionalization, or when selective mono-protection is desired in the presence of less hindered amines during multi-step synthetic routes.

Application
Selection Property
Validation Focus
Enantioselective SARM synthesis
Chiral α-methyl amine building block with pre-installed stereocenter
Enantiomeric purity and derivatization outcome
Kinase inhibitor library construction
5,6-Dichloro substitution for target binding and cross-coupling handle
Kinase inhibition assay response and synthetic diversification
Aqueous-phase parallel derivatization
Hydrochloride salt solubility in aqueous media
Reaction consistency and precipitation control in automated workflows
Chemoselective functionalization strategies
Sterically hindered α-methyl amine reactivity
Acylation selectivity and orthogonal protection profiling
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